molecular formula C23H22N4O3 B15024415 (2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B15024415
M. Wt: 402.4 g/mol
InChI Key: JONWVLFSZVOBKW-GHRIWEEISA-N
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Description

(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a pyrido[1,2-a]pyrimidin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenol, 2-cyanoacetamide, and 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine. The synthetic route may involve:

    Nitration and Reduction: Nitration of 4-ethylphenol followed by reduction to obtain 4-ethylphenoxyamine.

    Condensation: Condensation of 4-ethylphenoxyamine with 2-cyanoacetamide under basic conditions to form the intermediate.

    Cyclization: Cyclization of the intermediate with 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and the pyrido[1,2-a]pyrimidin-3-yl moiety are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-N-ethyl-3-[2-(4-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
  • (2E)-2-cyano-N-ethyl-3-[2-(4-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Uniqueness

The unique combination of the cyano group, ethyl group, and pyrido[1,2-a]pyrimidin-3-yl moiety in (2E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide provides it with distinct chemical and biological properties

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C23H22N4O3/c1-4-16-8-10-18(11-9-16)30-22-19(13-17(14-24)21(28)25-5-2)23(29)27-12-6-7-15(3)20(27)26-22/h6-13H,4-5H2,1-3H3,(H,25,28)/b17-13+

InChI Key

JONWVLFSZVOBKW-GHRIWEEISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCC

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCC

Origin of Product

United States

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